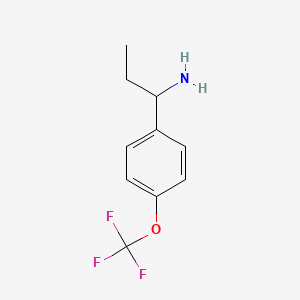
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, also known as TFMPP, is an organic compound with a molecular formula of C10H13F3NO. It is a white solid that is insoluble in water, but soluble in organic solvents. TFMPP is a synthetic stimulant drug that is used as a recreational drug and, in some cases, as a research chemical. It is structurally similar to mephedrone and acts as a selective serotonin release agent.
Aplicaciones Científicas De Investigación
Application in Polymer Chemistry
A novel trifluoromethyl-substituted bis(ether amine) monomer, closely related to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, was synthesized and used to create a series of novel fluorinated polyimides. These polyimides were highly soluble in various organic solvents and could form transparent, tough films with low dielectric constants and low water uptake. Their high thermal stability and distinct UV-visible absorption cutoff wavelengths make them potential candidates for applications in electronics and optoelectronics (Chung, Tzu, & Hsiao, 2006).
Development of Functional Hydrogels
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using various amines, including compounds structurally related to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine. These modified polymers showed increased swelling and improved thermal stability. Their enhanced antibacterial and antifungal activities suggest potential for medical applications (Aly & El-Mohdy, 2015).
Pharmaceutical Applications
Synthesis of compounds like 3-amino-4-morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, which are structurally related to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, showed significant inhibition of cancer cell proliferation. This highlights the potential application of similar compounds in developing anti-cancer drugs (Lu et al., 2017).
Propiedades
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSSGLWYMLSONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2991434.png)
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2991435.png)
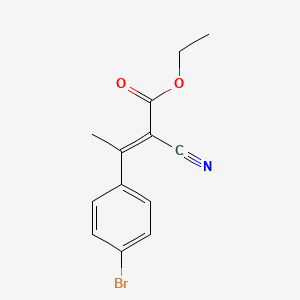
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide](/img/structure/B2991439.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2991442.png)
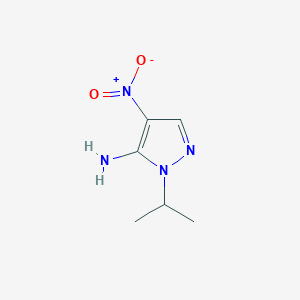
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)
![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)
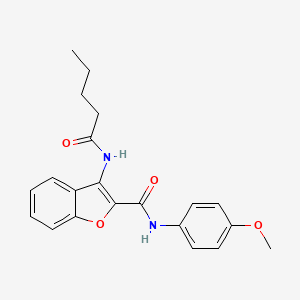
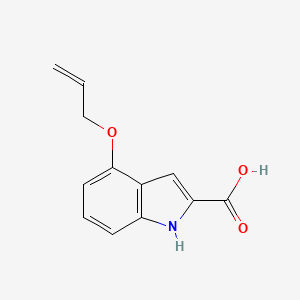
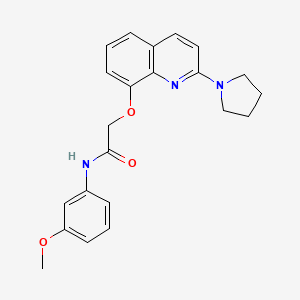
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)